molecular formula C16H20O B392427 (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE

(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B392427
M. Wt: 228.33g/mol
InChI Key: MDVOBDPUDIVEKT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a phenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE can be synthesized through several methods. One common approach involves the aldol condensation of 1-methylcyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the propenone linkage facilitated by the base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    1-Methylcyclohexene: Shares the cyclohexane ring structure but lacks the propenone moiety.

    3-Phenyl-2-propen-1-ol: Contains the propenone linkage but differs in the substitution pattern on the cyclohexane ring.

Properties

Molecular Formula

C16H20O

Molecular Weight

228.33g/mol

IUPAC Name

(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H20O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3/b11-10+

InChI Key

MDVOBDPUDIVEKT-ZHACJKMWSA-N

SMILES

CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CC1(CCCCC1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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